molecular formula C15H20ClNO4 B12932066 Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate

Cat. No.: B12932066
M. Wt: 313.77 g/mol
InChI Key: YVTSKPZXXFTFES-UHFFFAOYSA-N
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Description

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is an organic compound that belongs to the class of malonic esters These compounds are characterized by the presence of two ester groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate typically involves the alkylation of diethyl malonate with 2-chloro-4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the benzyl chloride. The reaction conditions generally include:

    Base: Sodium ethoxide

    Solvent: Ethanol

    Temperature: Room temperature to reflux

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide, ethanol, room temperature

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux

    Decarboxylation: Heat, typically above 100°C

Major Products

    Nucleophilic Substitution: Substituted malonates

    Hydrolysis: Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonic acid

    Decarboxylation: Substituted acetic acids

Scientific Research Applications

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate involves its ability to act as a nucleophile due to the presence of the amino group. This nucleophilicity allows it to participate in various substitution reactions, forming new carbon-carbon and carbon-nitrogen bonds. The ester groups can also undergo hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonic ester without the amino and benzyl substituents.

    Diethyl aminomalonate: Contains an amino group but lacks the benzyl substituent.

    Diethyl 2-(2-chlorobenzyl)malonate: Similar structure but without the amino group.

Uniqueness

Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both the amino group and the 2-chloro-4-methylbenzyl substituent

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

diethyl 2-amino-2-[(2-chloro-4-methylphenyl)methyl]propanedioate

InChI

InChI=1S/C15H20ClNO4/c1-4-20-13(18)15(17,14(19)21-5-2)9-11-7-6-10(3)8-12(11)16/h6-8H,4-5,9,17H2,1-3H3

InChI Key

YVTSKPZXXFTFES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)N

Origin of Product

United States

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